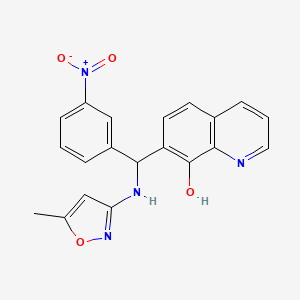

7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol

Description

Chemical Structure and Properties The compound 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol (CAS: 308294-76-0, molecular formula: C₂₀H₁₆N₄O₄, molecular weight: 376.37 g/mol) is a quinolin-8-ol derivative featuring a hybrid structure with a 5-methylisoxazole ring and a 3-nitrophenyl group attached via an aminomethyl linker . The 8-hydroxyquinoline core is a well-established pharmacophore known for metal-chelating properties and diverse biological activities, including antimicrobial and cytoprotective effects.

Characterization typically involves ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm purity and structure, as seen in related derivatives .

Properties

IUPAC Name |

7-[[(5-methyl-1,2-oxazol-3-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c1-12-10-17(23-28-12)22-18(14-4-2-6-15(11-14)24(26)27)16-8-7-13-5-3-9-21-19(13)20(16)25/h2-11,18,25H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWNEYJBYYRRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common approach includes:

Formation of the 5-Methylisoxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-amino-5-methylisoxazole.

Attachment of the 3-Nitrophenyl Group: This step often involves a nucleophilic substitution reaction where the nitrophenyl group is introduced to the intermediate compound.

Formation of the Quinoline Core: The quinoline ring can be synthesized through a series of condensation reactions, often involving aniline derivatives and aldehydes.

Final Coupling Reaction: The final step involves coupling the quinoline core with the 5-methylisoxazole and 3-nitrophenyl groups under specific conditions, such as using a base catalyst in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Research: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with structurally related quinolin-8-ol derivatives, highlighting key differences in substituents, molecular weight, and functional groups:

Key Research Findings and Implications

- Structural Optimization : The 3-nitrophenyl group in the target compound offers a unique electronic profile for targeting nitroreductase-expressing pathogens, but its cytotoxicity in mammalian cells requires further evaluation .

- Hybrid Pharmacophores: Combining isoxazole and quinolin-8-ol motifs (as in the target compound) may synergize antimicrobial and antioxidant activities, as seen in hybrid derivatives inhibiting E. coli (MIC: 4 µg/mL) .

- Comparative Limitations : Unlike adaptaqin or morpholine derivatives , the target compound lacks evidence for central nervous system (CNS) activity or high solubility, limiting its therapeutic scope to topical or gastrointestinal applications.

Biological Activity

The compound 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The IUPAC name for the compound is 7-[(5-methylisoxazol-3-yl)aminomethyl]quinolin-8-ol . Its chemical formula is . The structure features a quinoline core with several functional groups, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the 5-Methylisoxazole Ring : Achieved through cyclization reactions with appropriate precursors.

- Attachment of the 3-Nitrophenyl Group : Involves nucleophilic substitution reactions.

- Formation of the Quinoline Core : Synthesized via condensation reactions involving aniline derivatives.

- Final Coupling Reaction : Coupling the quinoline core with the isoxazole and nitrophenyl groups under specific conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly in cancer cells and microbial pathogens. The compound has shown potential as:

- Anticancer Agent : It inhibits enzymes involved in cell proliferation, potentially leading to reduced tumor growth.

- Antimicrobial Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20.8 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 4.69 |

| Candida albicans | 16.69 |

These results suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in therapeutic applications.

Case Studies

- Anticancer Studies : In a study focused on various quinoline derivatives, this compound was tested against different cancer cell lines, showing promising results in inhibiting cell growth at low concentrations.

- Antimicrobial Research : A study evaluated the effectiveness of this compound against various bacterial strains, demonstrating potent activity comparable to standard antibiotics.

Q & A

Q. What are the recommended synthetic routes for 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol, and how can reaction conditions be optimized?

The compound can be synthesized via Mannich-type reactions , a common method for quinoline derivatives. Key steps include:

- Condensation of 8-hydroxyquinoline with 3-nitrobenzaldehyde and 5-methylisoxazol-3-amine under reflux conditions.

- Use of polar aprotic solvents (e.g., DMF) and catalytic acids (e.g., pyridine) to enhance reaction efficiency .

- Optimization via Design of Experiments (DoE) to balance temperature (120–140°C), stoichiometry, and reaction time (3–24 hours). Monitor progress with TLC or LC-MS .

Q. How should researchers validate the structural integrity of this compound?

Employ multi-spectroscopic characterization :

- 1H/13C NMR to confirm the presence of the quinolin-8-ol backbone (δ ~8.5–9.5 ppm for aromatic protons) and the 3-nitrophenyl group (δ ~7.5–8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) to verify the molecular ion peak (expected m/z: ~377.44 for C25H19N3O) .

- X-ray crystallography (if crystalline) using SHELXL for refinement, focusing on bond angles and torsional strain in the Mannich base linkage .

Q. What are the critical purity criteria for this compound in biological assays?

- HPLC purity ≥95% (C18 column, methanol/water gradient).

- Monitor impurities via LC-MS , especially residual aldehydes or unreacted amines.

- Quantify nitro group reduction byproducts (e.g., amine derivatives) using UV-Vis spectroscopy (λmax ~400 nm for nitro groups) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across structurally similar quinolin-8-ol derivatives?

Contradictions may arise from:

- Steric effects : Bulky substituents (e.g., 3-nitrophenyl) may hinder target binding. Compare with analogs like 7-(morpholinomethyl)quinolin-8-ol, which show enhanced antibacterial activity due to improved solubility .

- Electron-withdrawing groups : The nitro group may reduce membrane permeability but enhance enzyme inhibition (e.g., prolyl hydroxylase). Use molecular docking (AutoDock Vina) to model interactions with targets like bacterial DNA gyrase or neuronal enzymes .

- Validate hypotheses via isosteric replacements (e.g., replacing nitro with methoxy) and re-evaluate IC50 values .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to assess logP (~2.5–3.5), blood-brain barrier permeability (low due to nitro group), and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Simulate binding stability with bacterial membranes (e.g., Gram-negative LPS) using GROMACS. Focus on hydrogen bonding between the isoxazole ring and membrane proteins .

- QSAR Models : Train models on datasets of quinolin-8-ol derivatives to correlate substituent electronegativity with antibacterial potency (R² >0.8) .

Q. How can crystallographic data address challenges in refining the compound’s 3D structure?

- SHELXL Refinement : Apply twin refinement if crystals exhibit pseudo-merohedral twinning. Use the HKLF5 format for data integration .

- Disorder Modeling : Address positional disorder in the 5-methylisoxazole group via PART and SUMP instructions. Validate with residual density maps (Δρ <0.3 eÅ⁻³) .

- Compare with analogs like 7-((4-(benzyl)piperazinyl)methyl)quinolin-8-ol to identify common packing motifs .

Methodological Notes

- Synthetic Scalability : For gram-scale synthesis, replace column chromatography with recrystallization (ethanol/water) to improve yield .

- Biological Assays : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) for antibacterial testing, with penicillin G as a control .

- Data Reproducibility : Archive raw NMR/LC-MS data in repositories like Zenodo to facilitate cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.